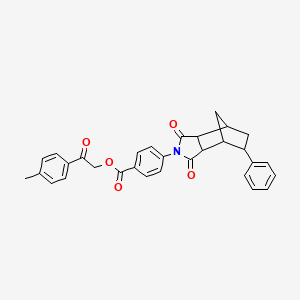![molecular formula C25H25N7O B12457423 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12457423.png)
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide is a complex organic compound characterized by its triazine core and multiple aromatic amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with aromatic amines under controlled conditions. The process begins with the dissolution of 2,4,6-trichloro-1,3,5-triazine in a suitable solvent such as dichloromethane. Aromatic amines, such as aniline derivatives, are then added to the solution, and the reaction mixture is stirred at low temperatures to ensure complete substitution of the chlorine atoms by the amine groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction purification steps, such as recrystallization and chromatography, are employed to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br~2~) or chlorinating agents like thionyl chloride (SOCl~2~).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic amine groups can form hydrogen bonds and π-π interactions with target proteins, influencing their function. Additionally, the triazine core can participate in coordination with metal ions, affecting enzymatic activities and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-tris(phenylamino)-1,3,5-triazine: Shares the triazine core but lacks the glycinamide moiety.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Similar structure but with different substituents on the aromatic rings.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide is unique due to its combination of the triazine core with glycinamide and dimethylphenyl groups, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Eigenschaften
Molekularformel |
C25H25N7O |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H25N7O/c1-17-13-14-21(18(2)15-17)29-22(33)16-26-23-30-24(27-19-9-5-3-6-10-19)32-25(31-23)28-20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,29,33)(H3,26,27,28,30,31,32) |
InChI-Schlüssel |
YKLNJVUHJHPCFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine](/img/structure/B12457341.png)


![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B12457368.png)
![7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12457376.png)
![4-({[4-({3-[(2-Methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12457381.png)
![2-{4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL}-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride](/img/structure/B12457384.png)

![2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12457405.png)
![3,3'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzonitrile](/img/structure/B12457412.png)
![2-({(4Z)-1-(4-methoxyphenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide](/img/structure/B12457419.png)
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12457429.png)
![N,N'-(sulfonyldibenzene-3,1-diyl)bis{2-[(4-chlorobenzyl)sulfanyl]acetamide}](/img/structure/B12457441.png)
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid](/img/structure/B12457449.png)
